Cas no 916420-38-7 (3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid)

3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid is a fluorinated aromatic propionic acid derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring a fluoro-substituted phenyl ring and a trifluoromethyl group, enhances electrophilic reactivity and metabolic stability, making it a valuable intermediate for designing bioactive compounds. The presence of fluorine atoms improves lipophilicity and binding affinity, which is advantageous in drug discovery for optimizing pharmacokinetic properties. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its ability to influence electronic and steric interactions. High purity and consistent quality ensure reliable performance in synthetic applications.
3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid structure
916420-38-7 structure
Product Name:3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid
CAS No:916420-38-7
MF:C10H8F4O2
MW:236.162937164307
MDL:MFCD09025355
CID:3161454
PubChem ID:46737485
Update Time:2025-05-27

3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid
    • Benzenepropanoic acid, 2-fluoro-4-(trifluoromethyl)-
    • 3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanoic acid
    • CS-0269271
    • EN300-1933018
    • AKOS015956521
    • 3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanoicacid
    • JS-4535
    • 3-(2-fluoro-4-trifluoromethyl-phenyl)-propionic acid
    • 916420-38-7
    • 3-[2-Fluoro-4-(trifluoromethyl)-phenyl]propionic acid
    • 3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
    • SCHEMBL584750
    • MFCD09025355
    • 3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid
    • MDL: MFCD09025355
    • Inchi: 1S/C10H8F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16)
    • InChI Key: QMWPFJAQAQWUMS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)(F)F)C=CC=1CCC(=O)O

Computed Properties

  • Exact Mass: 236.04604214g/mol
  • Monoisotopic Mass: 236.04604214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid

Comprehensive Overview of 3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic Acid (CAS No. 916420-38-7)

3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid (CAS No. 916420-38-7) is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both fluoro and trifluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Researchers are increasingly exploring its potential in designing small-molecule inhibitors and bioactive compounds, particularly in the context of inflammatory diseases and cancer therapeutics.

The compound's chemical structure features a phenyl ring substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 4-position, attached to a propionic acid moiety. This arrangement contributes to its electron-withdrawing effects, which are critical for modulating enzyme interactions and receptor binding. Recent studies highlight its role in optimizing drug-like properties, such as improved bioavailability and reduced toxicity, aligning with the growing demand for sustainable chemistry and green synthesis methods.

In the realm of medicinal chemistry, 3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid has been investigated for its potential as a building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to influence COX-2 selectivity has sparked interest in developing safer alternatives to traditional NSAIDs, addressing concerns about gastrointestinal side effects. Additionally, its fluorinated nature aligns with the trend of incorporating halogenated motifs into drug candidates to enhance target specificity and pharmacokinetic profiles.

Beyond pharmaceuticals, this compound finds applications in agrochemical research, where its trifluoromethyl group contributes to the development of herbicides and pesticides with improved efficacy and environmental compatibility. The fluoro substitution also plays a role in resisting microbial degradation, extending the lifespan of agrochemical formulations. This dual utility underscores its relevance in addressing global challenges like food security and sustainable agriculture.

From a synthetic perspective, 3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid is often prepared via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. Advances in catalytic methodologies have streamlined its production, reducing reliance on harsh reagents and minimizing waste generation. These innovations resonate with the broader shift toward green chemistry and circular economy principles, which are top priorities for industries and regulatory bodies alike.

The compound's analytical characterization typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC, ensuring high purity and consistency for research applications. Quality control is paramount, given its role in high-throughput screening and preclinical studies. As the demand for precision medicine grows, so does the need for reliable chemical intermediates like this one, which enable the discovery of next-generation therapeutics.

In summary, 3-2-Fluoro-4-(trifluoromethyl)-phenylpropionic acid (CAS No. 916420-38-7) represents a versatile and impactful compound in modern science. Its applications span drug development, agrochemical innovation, and sustainable synthesis, reflecting the interdisciplinary nature of contemporary research. As scientists continue to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and environmental sustainability.

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